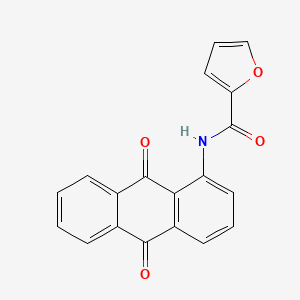

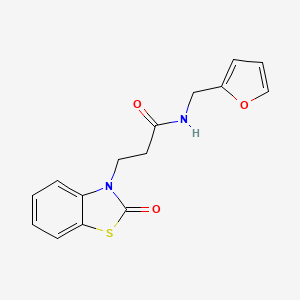

![molecular formula C9H18ClN B2647974 (3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride CAS No. 2418593-84-5](/img/structure/B2647974.png)

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives of spiro[4.4]nonane has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The process involved formation and capture of alkoxyaminyl radicals .Molecular Structure Analysis

The molecular structure of “(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride” is not explicitly provided in the sources retrieved .Chemical Reactions Analysis

The application of a domino radical bicyclization for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton in 11–67% yields as a mixture of diastereomers is described . This process involved formation and capture of alkoxyaminyl radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride” are not explicitly provided in the sources retrieved .Scientific Research Applications

Synthesis and Pharmacological Applications

Research has been conducted on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione and its derivatives. These studies involved detailed structure-activity relationship analyses, including Topliss structure activity and the Craig plot analytical approaches, to correlate physicochemical parameters with anticonvulsant activity. X-ray crystal analysis was utilized to compare the active compounds against inactive ones, highlighting the significance of structural features in determining biological activity (Farrar et al., 1993).

Another study explored the synthesis, physicochemical, and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and its effect on GABA(A) receptors in vitro. These compounds showed promising anticonvulsant properties, especially when certain aromatic substitutions were made, indicating their potential in drug development (Kamiński et al., 2008).

Chemical Synthesis and Applications in Drug Discovery

Studies on spirocyclic oxetanes and related compounds have advanced the synthesis of complex molecular structures, including tetracyclic systems with potential applications in drug discovery. These works showcase innovative synthetic routes that provide access to functionally rich scaffolds relevant to medicinal chemistry (Gurry et al., 2015).

Research has also focused on the diversity-oriented synthesis of azaspirocycles, employing multicomponent condensation approaches to yield functionalized pyrrolidines, piperidines, and azepines. These compounds are critical scaffolds in chemistry-driven drug discovery, illustrating the broad applicability of (3S)-3-Methyl-2-azaspiro[4.4]nonane derivatives in generating bioactive molecules (Wipf et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-3-methyl-2-azaspiro[4.4]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8-6-9(7-10-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZGZORXVOEOQ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

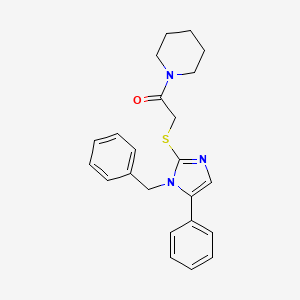

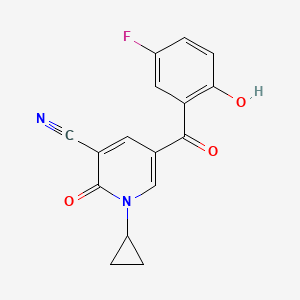

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2647896.png)

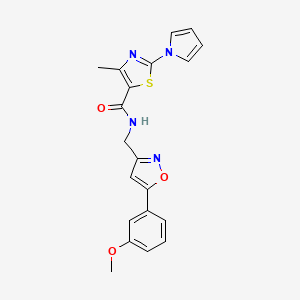

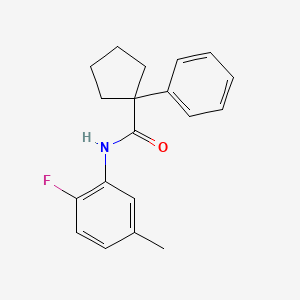

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2647900.png)

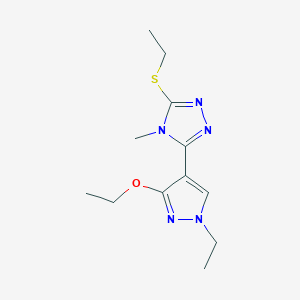

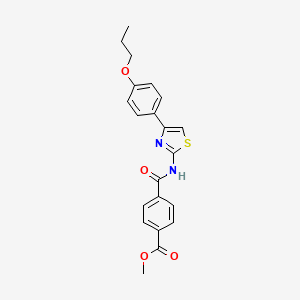

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2647903.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)

![N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647913.png)